1-Cyclopropyl-4,4-dimethylpentane-1,3-dione chemical properties
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
Introduction
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione, identified by its CAS number 67078-76-6, is a compelling molecular scaffold for researchers in organic synthesis and drug development.[1][2][3] This β-diketone possesses a unique combination of structural motifs: a strained cyclopropyl ring, a sterically demanding tert-butyl group, and a reactive 1,3-dicarbonyl system. This architecture imparts a balance of structural rigidity and lipophilicity, influencing its physicochemical properties and making it a valuable intermediate in the synthesis of more complex molecules.[1] Its potential to interact with biological targets such as enzymes and receptors has positioned it as a compound of interest in medicinal and agrochemical research.[1]
This guide provides an in-depth analysis of its core chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for scientists aiming to leverage this versatile building block.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione features a pentane backbone with ketone groups at the first and third carbons.[1] A cyclopropyl group is attached to the first carbon, adjacent to one of the carbonyls, while two methyl groups (a tert-butyl moiety) are located at the fourth position.[1] This unique arrangement of functional groups is central to its chemical behavior. The lipophilic cyclopropyl and tert-butyl groups contribute to its solubility and potential for metabolic stability, while the diketone functionality is the primary driver of its chemical reactivity.[1]
Physicochemical Data Summary
A collection of computed physicochemical properties provides a quantitative overview of the molecule's characteristics. These values are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [3] |
| Molecular Weight | 168.23 g/mol | [2][3] |
| IUPAC Name | 1-cyclopropyl-4,4-dimethylpentane-1,3-dione | [2] |
| CAS Number | 67078-76-6 | [3] |
| XLogP3 (Lipophilicity) | 1.7 | [2] |
| Topological Polar Surface Area (TPSA) | 34.14 Ų | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis of 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
The construction of this molecule is most effectively achieved through a nucleophilic addition reaction utilizing a Grignard reagent. This standard organometallic approach allows for the direct formation of the carbon-carbon bond between the cyclopropyl ring and the dicarbonyl backbone.
Core Synthetic Strategy: Grignard Reaction
The most widely documented synthetic route involves the reaction of cyclopropylmagnesium bromide with a suitable β-diketone precursor, such as 4,4-dimethylpentane-1,3-dione.[1] The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon. The use of low temperatures and anhydrous conditions is critical to ensure the stability and reactivity of the organometallic reagent and to minimize side reactions, thereby maximizing the yield of the target compound.[1]
Caption: Synthetic workflow for 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for similar β-diketone syntheses.[1][4]
Objective: To synthesize 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione.
Materials:
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Cyclopropylmagnesium bromide solution (e.g., 0.5 M in THF)
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4,4-dimethylpentane-1,3-dione
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas supply
Equipment:
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Three-neck round-bottom flask, oven-dried
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Addition funnel, oven-dried
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Magnetic stirrer and stir bar
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Low-temperature bath (e.g., dry ice/acetone)
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: Assemble the three-neck flask with the addition funnel, a gas inlet, and a septum. Flame-dry the apparatus under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature.
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Reagent Charging: Dissolve 4,4-dimethylpentane-1,3-dione (1 equivalent) in anhydrous THF in the reaction flask.
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Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Grignard Addition: Add the cyclopropylmagnesium bromide solution (1.1 equivalents) to the addition funnel via cannula transfer. Add the Grignard solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Progression: Once the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
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Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione is dominated by the chemistry of its β-dicarbonyl moiety. This functional group enables a rich variety of transformations crucial for its role as a synthetic intermediate.
Keto-Enol Tautomerism
A fundamental property of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and the formation of a conjugated system. The acidic α-proton on the methylene carbon (C2) is readily removed, forming a resonance-stabilized enolate anion. This enolate is a potent nucleophile, serving as the key reactive intermediate in many reactions.
Caption: Keto-enol tautomerism and enolate formation.
Reactions at the α-Carbon
The nucleophilic enolate can be readily alkylated, acylated, or halogenated at the C2 position. This allows for the introduction of diverse functional groups, making it a versatile platform for building molecular complexity.
Condensation Reactions
Similar to other 1,3-diones like indane-1,3-dione, this compound is a prime candidate for Knoevenagel condensation reactions with aldehydes and ketones.[5] The active methylene group can participate in these carbon-carbon bond-forming reactions, typically under basic catalysis, to generate α,β-unsaturated dicarbonyl products.
Applications in Research and Development
The structural features of 1-cyclopropyl-4,4-dimethylpentane-1,3-dione make it a valuable tool for synthetic and medicinal chemists.
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Synthetic Building Block: Its diketone structure allows for a wide range of functional transformations, serving as a versatile starting point for the synthesis of more complex organic molecules.[1] It can be used to construct heterocyclic systems or as a precursor in multi-step total synthesis projects.
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Medicinal Chemistry: The compound's potential to interact with molecular targets suggests its utility as a scaffold in drug discovery.[1] The cyclopropyl group is a known bioisostere for phenyl rings or other functional groups and can enhance metabolic stability or binding affinity. The diketone moiety can act as a chelating agent for metal ions in metalloenzymes or participate in hydrogen bonding with protein active sites.[1]
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Agrochemical Research: The lipophilicity and structural rigidity imparted by its substituents are desirable properties in the design of new pesticides and herbicides, potentially influencing factors like cell membrane permeability and environmental stability.[1]
Handling and Storage
Prudent laboratory practice dictates careful handling of this chemical.
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Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with a recommended temperature of 2-8°C.[3]
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Safety: While specific toxicity data is not widely available, it is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some vendors classify it as a potentially hazardous material for shipping purposes.[3]
Conclusion
1-Cyclopropyl-4,4-dimethylpentane-1,3-dione is more than a simple organic molecule; it is a highly functionalized and strategically designed building block. Its synthesis is accessible through robust organometallic chemistry, and its reactivity is governed by the versatile β-dicarbonyl system. The interplay between its cyclopropyl, tert-butyl, and diketone components provides a unique chemical profile that researchers can exploit for applications ranging from complex synthesis to the discovery of new bioactive agents. This guide serves as a foundational resource for unlocking the full potential of this promising chemical entity.
References
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Benchchem. 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione | 67078-76-6.
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PubChem. 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione | C10H16O2 | CID 28937661.
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ChemScene. 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione | 67078-76-6.
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MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications.
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PubChem. 1-Cyclopropyl-3-methylpent-4-en-1-one | C9H14O | CID 63351712.
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PrepChem.com. Synthesis of 1-cyclopropyl-1,3-butanedione.
